2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
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Overview
Description
2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and significant pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the cyclization of 2,3-diaminopyridine with various carboxylic acid derivatives. One common method includes the reaction of 2,3-diaminopyridine with acetic anhydride, followed by cyclization to form the imidazo[4,5-b]pyridine core . Other methods involve the use of catalysts and different reaction conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and cost-effectiveness. The use of palladium on carbon, Raney nickel, or other catalysts in hydrogenation reactions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically involves hydrogen gas in the presence of catalysts like palladium on carbon.
Substitution: Utilizes reagents such as halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully hydrogenated compounds .
Scientific Research Applications
2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a GABA A receptor agonist and other biological activities.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a positive allosteric modulator of GABA A receptors, enhancing their activity and leading to therapeutic effects in neurological conditions . Additionally, it can influence various cellular pathways involved in cancer and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[4,5-c]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
Uniqueness
2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific structural configuration, which imparts distinct biological activities and pharmacological properties. Compared to other imidazopyridine derivatives, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound in drug discovery and development .
Biological Activity
2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H7N3O2
- Molecular Weight : 179.16 g/mol
- IUPAC Name : this compound
- CAS Number : 53629220
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The imidazole ring allows for hydrogen bonding and coordination with metal ions, which is crucial for its biological effects. The compound has been shown to inhibit specific enzymes and disrupt cellular signaling pathways, contributing to its anticancer and antimicrobial activities.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines.
Cell Line | IC50 (µM) | Activity |
---|---|---|
LN-229 (glioblastoma) | 10.4 | Moderate antiproliferative |
HCT-116 (colon cancer) | 8.2 | Significant antiproliferative |
NCI-H460 (lung cancer) | 15.6 | Moderate activity |
In vitro studies indicate that this compound exhibits selective cytotoxicity towards several cancer types, with varying degrees of effectiveness depending on the specific cell line tested .
Antimicrobial Activity
The compound also displays antimicrobial properties. Research has shown that it exhibits moderate activity against certain bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µM) | Activity |
---|---|---|
E. coli | 32 | Moderate |
S. aureus | 64 | Weak |
While it shows promise as an antimicrobial agent, further studies are needed to enhance its efficacy and understand the mechanisms behind its antibacterial properties .
Case Studies
-
Study on Antiproliferative Effects
A study published in Molecules evaluated the antiproliferative effects of various imidazo derivatives, including this compound. The findings indicated that the compound significantly inhibited cell proliferation in multiple cancer cell lines, particularly glioblastoma and colorectal carcinoma cells . -
Antimicrobial Evaluation
Another research effort focused on assessing the antimicrobial activity of this compound against common pathogens. The results demonstrated that while it was effective against E. coli, it had limited effects on other bacterial strains, suggesting a need for structural modifications to enhance its spectrum of activity .
Properties
CAS No. |
1304788-07-5 |
---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-4-9-5-2-3-6(8(12)13)11-7(5)10-4/h2-3H,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
BSPXKHBHVDQRNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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